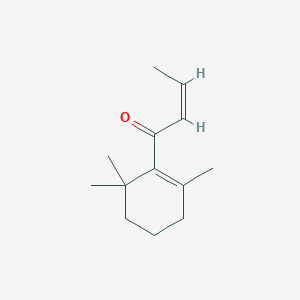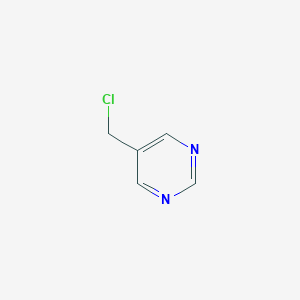
5-(Clorometil)pirimidina
Descripción general
Descripción
5-(Chloromethyl)pyrimidine is a significant intermediate in the synthesis of various heterocyclic compounds. Its utility in organic synthesis stems from its reactive chloromethyl group, which facilitates further functionalization and incorporation into diverse molecular frameworks.
Synthesis Analysis
The synthesis of 5-(Chloromethyl)pyrimidine derivatives involves halogenation reactions, where iodine and chlorine atoms are introduced into the pyrimidine molecule. For example, the reaction of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride introduces iodine and chlorine, respectively, into the C-5 side chain (Gazivoda et al., 2008).
Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)pyrimidine derivatives has been characterized using techniques such as 1H-NMR, 13C-NMR, MS, IR spectra, and X-ray crystal structure analysis. These studies reveal the planarity of the molecule and the formation of hydrogen-bonded chains in specific derivatives, indicating the importance of intermolecular interactions in determining the solid-state structure (Gazivoda et al., 2008).
Chemical Reactions and Properties
5-(Chloromethyl)pyrimidine undergoes various chemical reactions, including cyclodehydration, alkylation, and substitution reactions. For instance, cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines yields novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds. These reactions highlight the compound's reactivity towards forming new cyclic structures and substituting groups on the pyrimidine ring (Edstrom et al., 1994).
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Los derivados de 5-(Clorometil)pirimidina se han estudiado por su potencial como agentes antiinflamatorios. Las relaciones estructura-actividad (SAR) de estos compuestos sugieren que pueden inhibir la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2, la sintetasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas . Esto los convierte en candidatos prometedores para el desarrollo de nuevos fármacos antiinflamatorios.
Investigación anticancerígena
Los derivados de pirimidina, incluidos los que tienen un grupo 5-(clorometil), se están explorando por sus propiedades anticancerígenas. Son parte de una clase más amplia de compuestos que han mostrado actividad contra varias líneas celulares cancerosas, lo que los hace valiosos en la síntesis de nuevos agentes quimioterapéuticos .
Actividad antimicrobiana y antiviral
La diversidad estructural de las pirimidinas permite su aplicación en terapias antimicrobianas y antivirales. Se han sintetizado y probado compuestos basados en this compound por su eficacia contra una gama de patógenos microbianos y virales, contribuyendo al desarrollo de nuevos tratamientos para enfermedades infecciosas .
Aplicaciones antifúngicas
Algunos derivados novedosos de pirimidina, incluidos los sintetizados a partir de this compound, han demostrado actividades antifúngicas significativas. Se han evaluado contra varios hongos fitopatógenos y han mostrado potencial para ser más potentes que los fungicidas existentes .
Síntesis de inhibidores de COX-2
Los investigadores han utilizado this compound en la síntesis de pirazolo[1,5-a]pirimidinas bicíclicas, que se investigan por su posible aplicación como inhibidores selectivos de COX-2. Estos compuestos se han probado tanto in vivo como in vitro por su acción inhibitoria de COXs, lo cual es crucial en el manejo del dolor y la inflamación .
Trastornos del sistema nervioso central (SNC)
Debido a su papel como bloque de construcción del ADN y el ARN, la pirimidina y sus derivados, incluida la this compound, son importantes en los agentes activos del SNC. Tienen propiedades medicinales potenciales que son cruciales para el tratamiento de los trastornos neurológicos, actuando como bloqueadores de los canales de calcio y antidepresivos .
Manejo del dolor crónico
El andamiaje de pirimidina, cuando se modifica con grupos como 5-(Clorometil), se ha visto involucrado en el desarrollo de fármacos para el manejo del dolor crónico. Su capacidad para modular los objetivos biológicos relacionados con la percepción del dolor ofrece una vía para crear analgésicos más efectivos .
Tratamiento de la diabetes mellitus
En el campo del tratamiento de la diabetes mellitus, los derivados de this compound se están investigando por su potencial para actuar sobre los objetivos biológicos relevantes para la enfermedad. Su papel en la síntesis de fármacos que pueden controlar los niveles de azúcar en sangre es un área de gran interés .
Mecanismo De Acción
Target of Action
5-(Chloromethyl)pyrimidine is a pyrimidine derivative. Pyrimidines are known to have inhibitory effects on certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Pyrimidines, including 5-(Chloromethyl)pyrimidine, are involved in the synthesis of nucleotides. The de novo pathway enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate
Pharmacokinetics
The compound’s molecular weight (16502 g/mol) and physical form (solid) have been reported .
Result of Action
Pyrimidines are known to have inhibitory effects on certain vital inflammatory mediators .
Action Environment
The selection of boron reagents for suzuki–miyaura coupling, a common reaction in organic chemistry, can be influenced by environmental factors .
Safety and Hazards
Direcciones Futuras
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
5-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIIDXRVCNTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563354 | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101346-02-5 | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



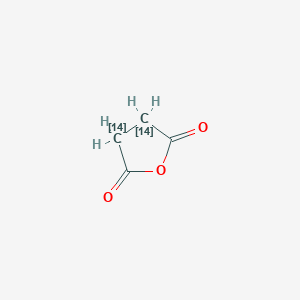


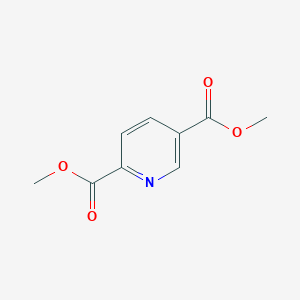
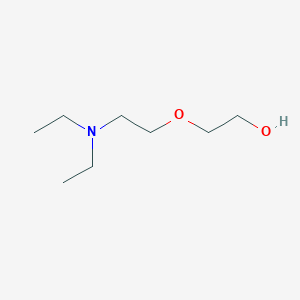
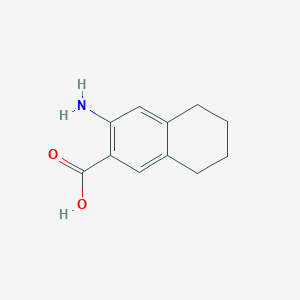

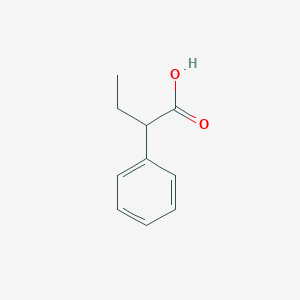


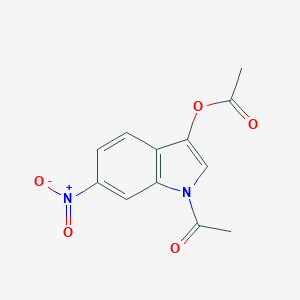
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)

